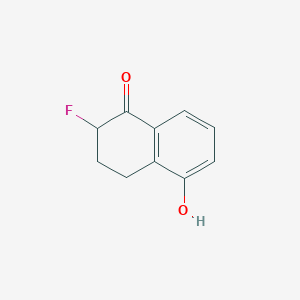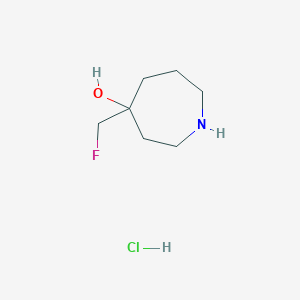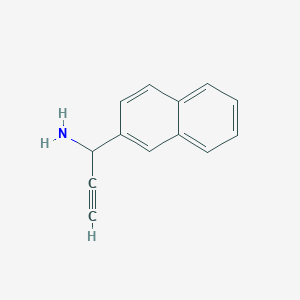
1-(Naphthalen-2-yl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-yl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and materials science. This compound features a naphthalene ring attached to a prop-2-yn-1-amine group, making it a unique structure with potential for diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Naphthalen-2-yl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes. This reaction is typically carried out under solvent-free conditions at 110°C with 5 mol% of CuCl2 . Another method involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cycloaddition: Intramolecular cycloaddition to form naphthoisoindolium salts.
Substitution: Reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light.
Cycloaddition: Aqueous alkali, mild heating.
Substitution: Halides, acetonitrile.
Major Products
Oxidation: Formylated derivatives.
Cycloaddition: Naphthoisoindolium salts.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-yl)prop-2-yn-1-amine involves its interaction with molecular targets through various pathways:
Photosensitization: Acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Neuroprotection: Similar to other propargylamines, it may exert neuroprotective effects by inhibiting monoamine oxidase and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline: Another propargylamine with neuroprotective properties.
Selegiline: Used for its antiapoptotic and neuroprotective effects.
Uniqueness
1-(Naphthalen-2-yl)prop-2-yn-1-amine is unique due to its naphthalene ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H11N |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-naphthalen-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C13H11N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13H,14H2 |
InChI-Schlüssel |
GBSWUFWUETVZSK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
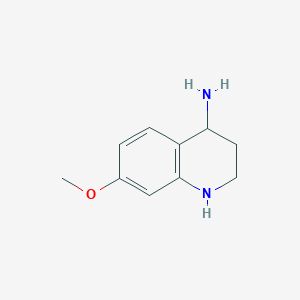
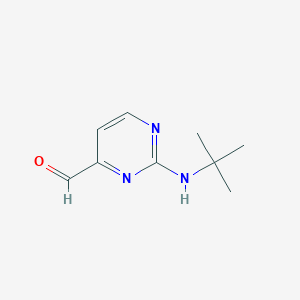
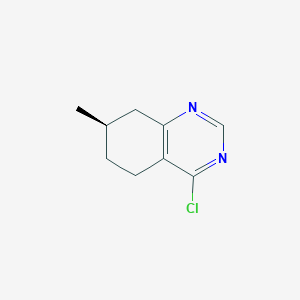

![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
